Arasertaconazole

Description

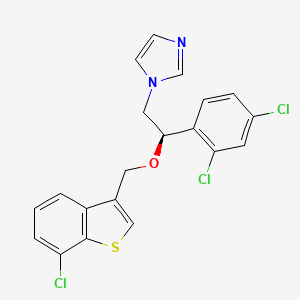

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207032 | |

| Record name | Arasertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583057-48-1 | |

| Record name | Arasertaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583057-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arasertaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arasertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARASERTACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arasertaconazole's Impact on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of arasertaconazole, an imidazole antifungal agent, with a specific focus on its effects on fungal cell membranes. As a member of the azole class of antifungals, this compound shares a primary mechanism of action with its parent compound, sertaconazole, and other related drugs. This document synthesizes available data on this class of antifungals to provide a comprehensive overview for research and drug development purposes.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other imidazole derivatives, lies in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of these membranes.[1][2][3] Ergosterol is analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[1]

The key target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol.[2] By binding to the heme iron in the active site of lanosterol 14α-demethylase, this compound effectively blocks this step in the ergosterol biosynthesis pathway.[3]

The inhibition of ergosterol synthesis leads to two primary consequences for the fungal cell:

-

Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and fluidity of the cell membrane.[1]

-

Accumulation of Toxic Methylated Sterol Precursors: The blockage of lanosterol 14α-demethylase results in the buildup of lanosterol and other 14α-methylated sterols within the cell membrane.[1] This accumulation further disrupts the normal membrane structure and function, leading to increased permeability and ultimately, cell lysis and death.[1]

This primary mechanism of action is generally fungistatic at lower concentrations, effectively inhibiting fungal growth and replication.[4][5]

Secondary Mechanism: Direct Membrane Damage

At higher concentrations, sertaconazole, and by extension this compound, exhibits a fungicidal effect through a secondary mechanism involving direct damage to the fungal cell membrane.[4][5] It is believed that the lipophilic nature of the molecule allows it to integrate into the lipid bilayer of the fungal cell membrane.[1] This direct interaction with nonsterol lipids leads to a rapid increase in membrane permeability, causing the leakage of essential intracellular components, such as ATP, and resulting in cell death.[4][5]

Quantitative Data on Azole Antifungal Activity

Due to the limited availability of specific quantitative data for this compound, the following tables summarize key parameters for the closely related compound sertaconazole and other relevant azole antifungals. This data provides a comparative framework for understanding the potency of this class of drugs.

Table 1: IC50 Values for Ergosterol Synthesis Inhibition

| Antifungal Agent | Fungal Species | IC50 (nmol/L) | Reference |

| Sertaconazole | Candida albicans | 115 | [6][7] |

Table 2: Binding Affinities (Kd) of Azoles to Fungal CYP51

| Antifungal Agent | Fungal Species | CYP51 Isoform | Kd (nM) | Reference |

| Clotrimazole | Candida albicans | CaCYP51 | 10 - 26 | [8] |

| Econazole | Candida albicans | CaCYP51 | 10 - 26 | [8] |

| Itraconazole | Candida albicans | CaCYP51 | 10 - 26 | [8] |

| Ketoconazole | Candida albicans | CaCYP51 | 10 - 26 | [8] |

| Miconazole | Candida albicans | CaCYP51 | 10 - 26 | [8] |

| Voriconazole | Candida albicans | CaCYP51 | 10 - 26 | [8] |

| Fluconazole | Candida albicans | CaCYP51 | 47 | [8] |

| Clotrimazole | Malassezia globosa | CYP51 | ≤ 2 - 11 | |

| Fluconazole | Malassezia globosa | CYP51 | ≤ 2 - 11 | |

| Itraconazole | Malassezia globosa | CYP51 | ≤ 2 - 11 | |

| Ketoconazole | Malassezia globosa | CYP51 | ≤ 2 - 11 | |

| Voriconazole | Malassezia globosa | CYP51 | ≤ 2 - 11 |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to elucidate the mechanism of action of azole antifungals.

Ergosterol Synthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells following treatment with an antifungal agent.

Methodology:

-

Fungal Culture: Grow the fungal strain of interest in a suitable broth medium to a specified cell density.

-

Antifungal Treatment: Expose the fungal cultures to various concentrations of the antifungal agent and a vehicle control.

-

Incubation: Incubate the treated cultures for a defined period.

-

Cell Lysis: Harvest the fungal cells and lyse them using methods such as saponification with alcoholic potassium hydroxide.

-

Sterol Extraction: Extract the non-saponifiable lipids containing ergosterol using a solvent like n-heptane.

-

Quantification: Analyze the extracted sterols using spectrophotometry by scanning between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The percentage of ergosterol is calculated based on the absorbance at specific wavelengths. Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used for more precise quantification.[9][10]

ATP Leakage Assay for Direct Membrane Damage

This assay measures the leakage of intracellular ATP as an indicator of membrane damage.

Methodology:

-

Fungal Suspension: Prepare a suspension of fungal cells in a suitable buffer.

-

Antifungal Treatment: Add the antifungal agent at various concentrations to the cell suspension.

-

Incubation: Incubate for a short period (e.g., 10-30 minutes).

-

Separation: Centrifuge the suspension to separate the cells from the extracellular medium.

-

ATP Measurement: Measure the ATP concentration in both the cell pellet (intracellular) and the supernatant (extracellular) using a luciferin-luciferase-based assay kit.

-

Analysis: A dose-dependent increase in extracellular ATP and a corresponding decrease in intracellular ATP indicate membrane damage.[11]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.

-

Serial Dilutions: Perform serial dilutions of the antifungal agent in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at a specified temperature for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to the growth control.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows described in this guide.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Caption: Workflow for key experimental protocols.

References

- 1. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of ergosterol synthesis by sertaconazole in Candida albicans. | Semantic Scholar [semanticscholar.org]

- 7. Inhibition of ergosterol synthesis by sertaconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A convenient cellular assay for the identification of the molecular target of ergosterol biosynthesis inhibitors and quantification of their effects on total ergosterol biosynthesis [agris.fao.org]

- 10. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Interaction of Antimicrobial Peptides with the Membrane and Intracellular Targets of Staphylococcus aureus Investigated by ATP Leakage, DNA-Binding Analysis, and the Expression of a LexA-Controlled Gene, recA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chiral Separation of Arasertaconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arasertaconazole, the (R)-enantiomer of Sertaconazole, is a potent antifungal agent belonging to the imidazole class.[1] Its therapeutic efficacy is primarily attributed to this specific stereoisomer. This technical guide provides an in-depth overview of the synthesis of the racemic sertaconazole precursor and the subsequent chiral separation to isolate the active this compound enantiomer. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and separation workflows.

Racemic Sertaconazole Synthesis

The synthesis of Sertaconazole involves a multi-step process culminating in the formation of the racemic compound. While various synthetic routes have been patented, a common approach involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-bromomethyl-7-chloro-benzo[b]thiophene.[2][3] The resulting product is a racemic mixture of (R)- and (S)-sertaconazole.

Experimental Protocol: Racemic Sertaconazole Synthesis

This protocol is a generalized representation based on common synthetic strategies.[2]

Materials:

-

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

-

3-bromomethyl-7-chloro-benzo[b]thiophene

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium chloride (phase transfer catalyst)

-

Toluene

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Concentrated nitric acid

-

95% Ethanol

Procedure:

-

In a reaction vessel, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (0.2 mol), 3-bromomethyl-7-chloro-benzo[b]thiophene (0.2 mol), sodium hydroxide (12g), and a 50% aqueous solution of tetrabutylammonium chloride (16ml) in a mixture of toluene (240ml) and water (80ml).[2]

-

Heat the mixture to 80°C and stir at a constant temperature for 4 hours.[2]

-

After cooling, add 80ml of water and perform multiple extractions with diethyl ether.[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[2]

-

Filter the solution and, under stirring at room temperature, add 12ml of concentrated nitric acid to precipitate the sertaconazole nitrate salt.[2]

-

Collect the solid by filtration.[2]

-

Recrystallize the crude product from 95% ethanol and dry under reduced pressure to obtain the white solid of racemic Sertaconazole nitrate.[2]

Chiral Separation of this compound

The isolation of the desired (R)-enantiomer, this compound, is achieved through chiral High-Performance Liquid Chromatography (HPLC).[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as Chiralpak IB and Chiralcel OD-H, have demonstrated excellent performance in resolving the enantiomers of Sertaconazole.[4][6]

Experimental Protocol: Chiral HPLC Separation

This protocol is based on published analytical methods for the chiral separation of Sertaconazole.[4][7] For preparative scale, parameters such as column size, flow rate, and sample loading would need to be optimized.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phases:

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20 v/v).[7]

-

Flow Rate: 4 ml/min (analytical scale, adjust for preparative).[7]

-

Column Temperature: 25°C.[7]

-

Injection Volume: 20 µl (analytical scale).[7]

-

Detection Wavelength: 260 nm.[7]

Procedure:

-

Prepare a solution of racemic Sertaconazole in the mobile phase.

-

Equilibrate the chosen chiral column (Chiralpak IB or Chiralcel OD-H) with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers at 260 nm.

-

Collect the fractions corresponding to the this compound peak (the (R)-enantiomer). The elution order may vary depending on the specific column and conditions.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain the isolated this compound.

Data Presentation

The efficiency of the chiral separation is determined by parameters such as retention time (Tr), selectivity (α), and resolution (Rs). The following table summarizes the reported chromatographic parameters for the separation of Sertaconazole enantiomers on two different chiral stationary phases.[2]

| Chiral Stationary Phase | Enantiomer | Retention Time (Tr) (min) | Selectivity (α) | Resolution (Rs) |

| Chiralpak IB | Enantiomer 1 | 10.00 | 2.77 | 6.14 |

| This compound (Enantiomer 2) | 13.08 | |||

| Chiralcel OD-H | Enantiomer 1 | 9.28 | 3.49 | 8.52 |

| This compound (Enantiomer 2) | 12.79 |

Visualizations

Synthesis of Racemic Sertaconazole

Caption: Synthesis Pathway of Racemic Sertaconazole.

Chiral Separation Workflow

Caption: Workflow for Chiral Separation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mediresonline.org [mediresonline.org]

- 3. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]

- 7. researchgate.net [researchgate.net]

Investigating the Stereoselective Activity of Sertaconazole: A Technical Guide to the R-enantiomer

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmacological profile of sertaconazole, with a specific focus on the potential differential activities of its R- and S-enantiomers. While commercially available as a racemic mixture, evidence from related chiral azole antifungals suggests that the therapeutic effects of sertaconazole may be predominantly attributed to one of its enantiomers. This document summarizes the known biological activities of racemic sertaconazole, outlines the experimental protocols required to investigate the specific activities of its R-enantiomer, and provides a framework for future research in this area.

Introduction to Sertaconazole

Sertaconazole is a broad-spectrum imidazole antifungal agent with a unique benzothiophene ring in its structure. It is used topically for the treatment of superficial skin mycoses. Sertaconazole is a chiral molecule and is marketed as a racemic mixture of two enantiomers, the R- and S-forms.[1][2][3] The primary mechanism of its antifungal action is the inhibition of the cytochrome P450-dependent enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Beyond its antifungal properties, sertaconazole also exhibits significant anti-inflammatory and anti-itch activities.[5][6][7]

While extensive data exists for the racemic mixture, a critical gap remains in the scientific literature regarding the specific contributions of the R- and S-enantiomers to the overall therapeutic effect of sertaconazole. Studies on other chiral azole antifungals have demonstrated that the antifungal activity often resides predominantly in one enantiomer, typically the R-enantiomer.[8][9][10] This suggests the potential for developing a single-enantiomer formulation of sertaconazole, a concept known as a "chiral switch," which could offer an improved therapeutic index.[11][12]

Known Biological Activities of Racemic Sertaconazole

Antifungal Activity

Racemic sertaconazole demonstrates both fungistatic and fungicidal activities against a wide range of pathogenic fungi.[13][14] Its efficacy has been established against various dermatophytes, yeasts, and opportunistic filamentous fungi.

Table 1: In Vitro Antifungal Activity of Racemic Sertaconazole (MIC Values)

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 0.21 - 5.04 | [13][15] |

| Other Candida spp. | 0.17 - 5.04 | [13][16] |

| Dermatophytes (Trichophyton, Microsporum, Epidermophyton) | 0.125 - 16 | [13][17] |

| Aspergillus spp. | - | [13] |

| Gram-positive bacteria | - | [13] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Anti-inflammatory Activity

Sertaconazole possesses notable anti-inflammatory properties, which contribute to the symptomatic relief of fungal infections often accompanied by inflammation and pruritus.[5][7][18] This activity is mediated through the activation of the p38-COX-2-PGE2 signaling pathway.[19]

Signaling Pathway of Sertaconazole's Anti-inflammatory Action

References

- 1. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]

- 2. mediresonline.org [mediresonline.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Anti-inflammatory and anti-itch activity of sertaconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Assessment of the Efficacy and Safety of Sertaconazole (2%) Cream Versus Terbinafine Cream (1%) Versus Luliconazole (1%) Cream In Patients with Dermatophytoses: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective interaction of the azole antifungal agent SCH39304 with the cytochrome P-450 monooxygenase system isolated from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral switch - Wikipedia [en.wikipedia.org]

- 12. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro antifungal activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal activity of sertaconazole in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Low in vitro activity of sertaconazole against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anti-inflammatory activity of sertaconazole nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Arasertaconazole: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arasertaconazole, the (R)-enantiomer of sertaconazole, is a topical antifungal agent developed by the Spanish pharmaceutical company Ferrer. Building on the established broad-spectrum activity of its racemic parent compound, sertaconazole, this compound was investigated for its potential as a more targeted and potent treatment for superficial fungal infections, particularly vulvovaginal candidiasis (VVC). This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical data, and clinical trial progression.

Discovery and Rationale

Sertaconazole, a well-established imidazole antifungal, has been marketed for over two decades and is known for its dual mechanism of action: inhibition of ergosterol synthesis and direct membrane-damaging effects. This compound was identified as the active enantiomer of sertaconazole, with the potential for an improved therapeutic profile. The rationale for its development was based on the principle that isolating the more active enantiomer could lead to enhanced efficacy and potentially a better safety profile.

Mechanism of Action

This compound, like other azole antifungals, primarily exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Inhibition of ergosterol synthesis disrupts membrane integrity, leading to increased permeability and ultimately fungal cell death.

Beyond its primary antifungal action, the racemic mixture, sertaconazole, has been shown to possess anti-inflammatory and antipruritic properties. These effects are mediated through specific signaling pathways:

-

Anti-inflammatory Pathway: Sertaconazole activates the p38/COX-2/PGE2 pathway, leading to the release of prostaglandin E2, which in turn suppresses the release of pro-inflammatory cytokines.

-

Antipruritic Pathway: It also activates the p38 MAPK pathway, inducing the production of prostaglandin D2, which is known to have anti-itch properties.

dot

Caption: Anti-inflammatory and Antipruritic Signaling Pathways of Sertaconazole.

Preclinical Development

In Vitro Antifungal Activity

Extensive in vitro studies have been conducted on sertaconazole, demonstrating its broad spectrum of activity against various yeasts and dermatophytes. The minimum inhibitory concentration (MIC) values for sertaconazole against clinical isolates of Candida species have been reported to be in the range of 0.1 to 16 mg/L.[2] For dermatophytes, the MIC values for fungistatic activity were between 0.24 and 2 micrograms/ml.[3]

Table 1: In Vitro Antifungal Activity of Sertaconazole

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.21[1] |

| Candida non-albicans spp. | 0.17[1] |

| Torulopsis | 0.09[1] |

| Trichosporon | 0.09[1] |

| Yeasts (general) | 0.35 - 5.04[3] |

| Dermatophytes (general) | 0.24 - 2.0[3] |

Animal Models

While specific preclinical data for this compound in animal models is not publicly available, studies on the racemate, sertaconazole, have demonstrated its efficacy in models of cutaneous fungal infections. For instance, in a murine model of pruritus, topical application of sertaconazole nitrate mitigated scratching behavior.

Clinical Development

Phase 2 Clinical Trial

Ferrer conducted a multicenter, dose-ranging Phase 2 clinical trial (NCT01144286) to evaluate the efficacy and safety of this compound nitrate pessaries for the treatment of vulvovaginal candidiasis (VVC).[4]

Table 2: Overview of this compound Phase 2 Trial for VVC

| Parameter | Details |

| Clinical Trial Identifier | NCT01144286 |

| Indication | Vulvovaginal Candidiasis (VVC) |

| Drug Formulation | Vaginal Suppository (Pessary) |

| Dosages Tested | 150 mg, 300 mg, 600 mg[5] |

| Number of Patients | 229[5] |

| Primary Outcome | Dose-finding for efficacy and safety |

The study demonstrated both fast-acting and prolonged clinical and mycological efficacy at all tested doses compared to placebo.[5] The therapeutic response was dose-dependent, with the 600 mg dose being the most efficacious.[5] Rapid relief from clinical symptoms such as irritation and itching was observed in less than two days.[5] The treatment was reported to be safe and well-tolerated.

dot

Caption: Workflow of the this compound Phase 2 Clinical Trial for VVC.

Phase 3 Clinical Trials and Regulatory Status

Following the positive results of the Phase 2 study, Ferrer announced in August 2012 its intention to initiate Phase 3 clinical studies for this compound for the treatment of VVC in women aged 12 years and older.[5] However, as of late 2025, there is no publicly available information confirming the initiation or completion of any Phase 3 trials for this compound. Furthermore, there are no records of any regulatory submissions for this compound to the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The development program for this compound appears to have stalled or been discontinued after the Phase 2 stage.

Synthesis and Manufacturing

While a detailed, publicly available protocol for the asymmetric synthesis of this compound is not available, the synthesis of the racemic sertaconazole is known. Chiral separation of the enantiomers can be achieved using chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.

Conclusion

This compound, the active (R)-enantiomer of sertaconazole, showed promise in early clinical development as a potent, fast-acting, and well-tolerated topical treatment for vulvovaginal candidiasis. Its dual mechanism of action, targeting both fungal viability and associated inflammation, presented a compelling therapeutic profile. However, despite a successful Phase 2 clinical trial, the development of this compound appears to have not progressed to Phase 3 or subsequent regulatory submission. The reasons for this halt in development are not publicly known. Further research and clinical investigation would be necessary to fully realize the potential of this compound as a therapeutic agent.

References

- 1. In vitro antifungal activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activity of sertaconazole in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferrer Submits IND for this compound Nitrate, a Safe, Fast-Acting Topical Antifungal in Development for Vulvovaginal Candidiasis - BioSpace [biospace.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

In Vitro Spectrum of Activity for Arasertaconazole: An In-Depth Technical Guide

Despite a comprehensive search of publicly available scientific literature, no specific data on the in vitro spectrum of activity for Arasertaconazole, including quantitative data (MIC, IC50 values), experimental protocols, or signaling pathways, could be located.

The search results consistently yielded information for Sertaconazole , a different, albeit structurally related, imidazole antifungal agent. This suggests that this compound may be a less common, developmental, or alternative name for a compound for which research has not been widely published. One source indicates that this compound is currently under investigation in a clinical trial, which could explain the absence of publicly available preclinical data such as in vitro studies.

Therefore, this guide cannot fulfill the core requirements of providing data tables, experimental protocols, and visualizations for this compound's in vitro activity at this time. The following sections detail the scope of the search and the nature of the information found for the related compound, Sertaconazole, to highlight the distinction and prevent misattribution of data.

Summary of Search Findings

Multiple targeted searches were conducted using various keywords such as "in vitro spectrum of activity this compound," "this compound MIC values," "this compound mechanism of action," and specific inquiries about its activity against Candida, Aspergillus, and dermatophytes. All searches redirected to information pertaining to Sertaconazole.

Information Available for Sertaconazole (for illustrative purposes)

To aid researchers in understanding the type of data that was sought for this compound, this section briefly outlines the kind of information that is readily available for the related compound, Sertaconazole. It is crucial to reiterate that the following data does NOT apply to this compound.

Sertaconazole: A Broad-Spectrum Antifungal

Sertaconazole has demonstrated a broad spectrum of in vitro activity against various fungal pathogens.[1][2][3][4][5]

-

Dermatophytes: It is effective against genera such as Trichophyton, Epidermophyton, and Microsporum.[2][3][4][5]

-

Yeasts: Activity has been shown against Candida and Cryptococcus species.[2][3][4][5][6]

-

Filamentous Fungi: It also shows activity against opportunistic filamentous fungi.[3][4][5]

-

Gram-Positive Bacteria: Sertaconazole exhibits some antibacterial activity.[2]

Quantitative Data for Sertaconazole

Published studies on Sertaconazole provide extensive quantitative data, typically presented in tables summarizing Minimum Inhibitory Concentration (MIC) values. For example:

-

Against various dermatophyte isolates, the geometric mean MIC of Sertaconazole has been reported to be in the range of 0.06 to 1 µg/mL.[2]

-

For Candida species, MIC90 values (the concentration at which 90% of isolates are inhibited) are generally reported to be between ≤ 0.1 and 4 µg/mL.[2]

-

Fungicidal activity against Candida spp. has been observed with minimum fungicidal concentration (MFC) values ranging from 0.5 to 64 µg/mL.[2]

Experimental Protocols for Sertaconazole

Detailed methodologies for determining the in vitro activity of Sertaconazole are described in the scientific literature. These protocols are essential for the reproducibility of results and typically include:

-

Susceptibility Testing Methods: Broth microdilution and macrodilution methods are commonly used to determine MIC values.[1][7] These are often performed according to standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Culture Media: Specific culture media, such as RPMI-1640 or Casitone medium, are used for fungal growth.[6]

-

Inoculum Preparation: The concentration of the fungal inoculum is standardized to ensure consistent results.

-

Incubation Conditions: Specific temperatures and incubation times are maintained depending on the fungal species being tested.

-

Endpoint Determination: MICs are determined by visual or spectrophotometric reading of fungal growth inhibition.[6]

Mechanism of Action of Sertaconazole

The primary mechanism of action for Sertaconazole, like other imidazole antifungals, involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This is achieved through the inhibition of the 14α-demethylase enzyme.[2] This disruption of the cell membrane leads to fungistatic or fungicidal effects depending on the concentration.

Conclusion on this compound

Due to the lack of available data for this compound, it is not possible to provide the requested in-depth technical guide. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor for forthcoming publications from clinical trials or presentations at scientific conferences. It is imperative to avoid extrapolating data from Sertaconazole to this compound, as structural differences can lead to significant variations in their biological activity and spectrum.

References

- 1. Review of in vitro activity of sertaconazole nitrate in the treatment of superficial fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. Role of Sertaconazole in the Treatment of Dermatophytosis | Medicine Today [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal activity of sertaconazole in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Arasertaconazole's Impact on the Fungal Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arasertaconazole, an imidazole antifungal agent, demonstrates a potent inhibitory effect on the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mode of action for this compound, like other azole antifungals, is the disruption of ergosterol production, leading to fungistatic or, at higher concentrations, fungicidal effects.[1][2]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The principal target of this compound within the ergosterol biosynthesis pathway is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol by removing the 14α-methyl group.[4][5] this compound's imidazole ring binds to the heme iron atom in the active site of CYP51, effectively blocking its function.[3][4] This inhibition leads to two significant downstream consequences for the fungal cell:

-

Depletion of Ergosterol: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its absence compromises membrane fluidity, integrity, and the function of membrane-bound proteins.[4][6]

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the buildup of lanosterol and other 14α-methylated sterols within the cell.[4] These accumulated sterols can be incorporated into the fungal membrane, disrupting its structure and contributing to cell stress and death.[7]

At higher concentrations, this compound exhibits a secondary mechanism of action involving direct damage to the fungal cell membrane, leading to increased permeability and cell lysis.[8] This dual mechanism contributes to its efficacy as both a fungistatic and fungicidal agent.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound (Sertaconazole) in inhibiting ergosterol synthesis and its clinical effectiveness.

Table 1: In Vitro Inhibition of Ergosterol Synthesis

| Fungal Species | Parameter | Value | Reference(s) |

| Candida albicans | IC50 | 115 nmol/L | [9][10] |

| Candida albicans | IC50 | 1.15 x 10-7 mol/L | [11] |

Table 2: Comparative Clinical Efficacy of Topical Sertaconazole (2%)

| Condition | Comparator | Sertaconazole Cure Rate | Comparator Cure Rate | Study Duration | Reference(s) |

| Cutaneous Mycoses | Miconazole (2%) | 95.6% | 88.1% | End of follow-up | [12] |

| Localized Dermatophytosis | Terbinafine (1%) | 93.18% | 89.01% | 4 weeks | [13] |

| Dermatophytoses | Luliconazole (1%) | Significant reduction in total composite score (P=0.0002) | - | 4 weeks | [14] |

Experimental Protocols

Determination of Ergosterol Content Inhibition

This protocol outlines a general method for quantifying the reduction in cellular ergosterol content in fungal cells exposed to this compound, based on spectrophotometric analysis.

1. Fungal Culture and Drug Exposure:

- Prepare a standardized inoculum of the fungal species of interest (e.g., Candida albicans) in a suitable liquid medium (e.g., RPMI-1640).[15]

- Dispense the cell suspension into a series of culture tubes or microplate wells.

- Add varying concentrations of this compound (and a drug-free control) to the cultures.[15]

- Incubate the cultures at an appropriate temperature (e.g., 35-37°C) for a defined period (e.g., 24-48 hours).[10][15]

2. Sterol Extraction:

- Harvest the fungal cells by centrifugation.

- Wash the cell pellets with sterile distilled water.

- Saponify the cells by adding alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) and incubating at an elevated temperature (e.g., 85°C) for a set time (e.g., 1 hour). This process breaks down lipids and releases sterols.

- Extract the non-saponifiable lipids (containing ergosterol) by adding a non-polar solvent, such as n-heptane or chloroform, followed by vigorous vortexing.[7][16]

- Separate the phases by centrifugation and collect the organic (upper) layer containing the sterols.

3. Spectrophotometric Quantification:

- Scan the absorbance of the extracted sterol solution in the UV range, typically from 240 to 300 nm, using a spectrophotometer.[10][15]

- Ergosterol exhibits a characteristic absorbance profile with a peak around 282 nm. The presence of a peak at approximately 230 nm can indicate the accumulation of sterol precursors.

- Calculate the ergosterol concentration based on the absorbance at the peak wavelength, using a standard curve or known extinction coefficients.

- The percentage of ergosterol inhibition is determined by comparing the ergosterol content in the drug-treated samples to the drug-free control.[15]

4. Advanced Analysis (Optional):

- For more detailed analysis of the sterol profile, including the identification and quantification of lanosterol and other intermediates, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed.[16][17]

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound at Lanosterol 14α-demethylase.

Experimental Workflow for Ergosterol Quantification

Caption: A generalized experimental workflow for quantifying the inhibition of ergosterol biosynthesis.

Conclusion

This compound's primary antifungal activity stems from its targeted inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals in the field of mycology and drug development, facilitating further investigation into the efficacy and mechanisms of this potent antifungal agent.

References

- 1. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ergosterol - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 8. Direct membrane-damaging effect of sertaconazole on Candida albicans as a mechanism of its fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Inhibition of ergosterol synthesis by sertaconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multi-centre double-blind trial on the efficacy and safety of sertaconazole 2% cream in comparison with miconazole 2% cream on patients suffering from cutaneous mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and tolerability of topical sertaconazole versus topical terbinafine in localized dermatophytosis: A randomized, observer-blind, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of efficacy, safety, and cost-effectiveness of sertaconazole and luliconazole cream in patients with dermatophytoses: A prospective, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 17. mechanism-of-azole-antifungal-activity-as-determined-by-liquid-chromatographic-mass-spectrometric-monitoring-of-ergosterol-biosynthesis - Ask this paper | Bohrium [bohrium.com]

Structural Analysis of Arasertaconazole's Engagement with Lanosterol 14-alpha-demethylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural basis for the binding of arasertaconazole to its molecular target, lanosterol 14-alpha-demethylase (CYP51). This compound, the active R-enantiomer of sertaconazole, is a potent imidazole antifungal agent.[1] Its efficacy stems from the inhibition of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4][5] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[2][3][4] While direct crystal structures of this compound in complex with CYP51 are not publicly available, this guide synthesizes data from studies on the closely related sertaconazole and other azole antifungals to construct a comprehensive model of its binding mechanism. This document details the key molecular interactions, presents relevant quantitative data, outlines typical experimental protocols for such analyses, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a third-generation topical azole antifungal medication.[1] Like other antifungals in its class, its primary target is the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase, also known as CYP51 or Erg11 in fungi.[2][6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins. By inhibiting CYP51, this compound effectively halts ergosterol production, leading to fungistatic and, at higher concentrations, fungicidal effects.[2][4]

The specificity of this compound for the fungal CYP51 over its human ortholog is a key factor in its therapeutic index. This selectivity is attributed to differences in the active site residues between the fungal and human enzymes.

Quantitative Analysis of Azole-CYP51 Interactions

While specific binding affinity data for this compound is limited in publicly accessible literature, the following tables summarize key quantitative parameters for sertaconazole and other relevant azole antifungals, providing a comparative basis for understanding its potential potency.

Table 1: Binding Affinities of Azole Antifungals to Fungal CYP51

| Antifungal Agent | Fungal Species | Binding Affinity (Kd) | IC50 | Reference(s) |

| Itraconazole | Candida albicans | 10 - 26 μM | 7.6 nM | [7] |

| Fluconazole | Candida albicans | 47 μM | 30 nM | [7] |

| Ketoconazole | Candida albicans | 10 - 26 μM | 8 nM | [7] |

| Voriconazole | Candida albicans | 10 - 26 μM | - | [7] |

| Posaconazole | Candida albicans | - | - | [8] |

Note: Data for sertaconazole and this compound are not available in the reviewed literature. The presented data for other azoles illustrate the typical range of binding affinities and inhibitory concentrations.

Table 2: Key Interacting Residues in the CYP51 Active Site for Azole Antifungals

| Azole Antifungal | Fungal Species | Key Interacting Residues | Reference(s) |

| Itraconazole | Saccharomyces cerevisiae | Y118, F126, G127, V130, T311 | [6] |

| Fluconazole | Candida albicans | F145 | [9] |

| Voriconazole | Candida albicans | - | - |

| Posaconazole | Candida albicans | - | [8] |

| Ketoconazole | Human | - | [10] |

Note: The specific residues interacting with this compound are inferred to be similar to those interacting with other azoles, particularly those with structural similarities.

Inferred Structural Basis of this compound Binding to CYP51

Based on the known crystal structures of other azole antifungals complexed with fungal CYP51, a model for this compound binding can be proposed. The binding of azoles to CYP51 is primarily driven by two key interactions:

-

Coordination with the Heme Iron: The nitrogen atom (N3) of the imidazole ring of this compound is predicted to form a coordinate bond with the ferric iron atom of the heme prosthetic group in the CYP51 active site. This interaction is a hallmark of azole antifungal binding and is crucial for potent inhibition.

-

Hydrophobic and van der Waals Interactions: The dichlorophenyl and chlorobenzothiophene moieties of this compound are expected to engage in extensive hydrophobic and van der Waals interactions with the nonpolar residues lining the active site cavity of CYP51. These interactions contribute significantly to the binding affinity and selectivity of the drug. Molecular dynamics simulations of other triazole inhibitors have highlighted the importance of a hydrophobic cavity in the binding of long-tailed inhibitors.[11]

The unique benzothiophene ring in sertaconazole and this compound may contribute to additional interactions within the active site, potentially enhancing its potency and spectrum of activity.[3][4]

Experimental Protocols for Structural Analysis

The structural analysis of drug-target interactions typically involves a combination of biophysical, biochemical, and computational methods. The following are detailed methodologies for key experiments cited in the study of azole-CYP51 binding.

Protein Expression and Purification

-

Objective: To produce a sufficient quantity of pure, active lanosterol 14-alpha-demethylase for structural and functional studies.

-

Methodology:

-

Gene Cloning: The gene encoding the fungal CYP51 is cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host system, such as Escherichia coli or Pichia pastoris.

-

Cell Culture and Induction: The host cells are cultured to a high density, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: Cells are harvested and lysed to release the cellular contents, including the recombinant protein.

-

Purification: The protein is purified from the cell lysate using a series of chromatography steps. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common initial step, followed by ion-exchange and size-exclusion chromatography to achieve high purity.

-

Protein Characterization: The purity and identity of the protein are confirmed using techniques like SDS-PAGE and mass spectrometry.

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the CYP51-arasertaconazole complex at atomic resolution.

-

Methodology:

-

Crystallization: The purified CYP51 protein is mixed with this compound and subjected to crystallization screening using various precipitants, buffers, and additives.

-

X-ray Diffraction: High-quality crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded on a detector.

-

Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available). An initial model of the protein-ligand complex is built and refined against the experimental data to generate the final, high-resolution structure.

-

Molecular Docking and Molecular Dynamics (MD) Simulations

-

Objective: To predict the binding mode of this compound to CYP51 and to study the dynamics of the complex.

-

Methodology:

-

Homology Modeling: If a crystal structure of the target CYP51 is not available, a homology model can be built using the amino acid sequence and the crystal structure of a related protein as a template.

-

Ligand and Protein Preparation: The 3D structure of this compound is generated and optimized. The protein structure is prepared by adding hydrogen atoms and assigning appropriate charges.

-

Molecular Docking: A docking program is used to predict the most favorable binding poses of this compound within the active site of CYP51. The poses are scored based on their predicted binding energy.

-

Molecular Dynamics Simulations: The most promising docked complex is subjected to MD simulations to assess its stability and to analyze the detailed interactions between the ligand and the protein over time. These simulations provide insights into the flexibility of the complex and the key residues involved in binding.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the ergosterol biosynthesis pathway and a typical workflow for the structural analysis of a drug-target interaction.

References

- 1. This compound | C20H15Cl3N2OS | CID 6604451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sertaconazole - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole | Structural Genomics Consortium [thesgc.org]

- 11. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

Arasertaconazole: A Technical Whitepaper on its Potential as a Broad-Spectrum Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arasertaconazole, the active R-enantiomer of sertaconazole, is an imidazole antifungal agent with significant potential as a broad-spectrum therapeutic. Exhibiting a primary mechanism of action centered on the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, this compound disrupts fungal cell membrane integrity and function. Preclinical data, primarily from studies on its racemic parent compound sertaconazole, demonstrates potent activity against a wide range of pathogenic yeasts and dermatophytes, including fluconazole-resistant strains. Clinical evidence from a Phase II trial in vulvovaginal candidiasis indicates a dose-dependent efficacy and a favorable safety profile for topical administration. This document provides a comprehensive technical overview of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Introduction

This compound is a novel topical antifungal agent that has demonstrated considerable promise in the treatment of superficial fungal infections. As the isolated, active R-enantiomer of sertaconazole nitrate, a well-established broad-spectrum antifungal, this compound offers the potential for enhanced efficacy and a refined safety profile.[1] Its development addresses the growing concern of antifungal resistance and the need for new, effective treatment options. This whitepaper will delve into the technical details of this compound's antifungal properties, its mechanism of action, and the experimental basis for its potential as a broad-spectrum antifungal agent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase. This enzyme is a key component of the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14-alpha-demethylase, this compound disrupts the production of ergosterol, leading to a cascade of downstream effects that are detrimental to the fungal cell. These include:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14-alpha-demethylase leads to the accumulation of lanosterol and other methylated sterol precursors, which are incorporated into the fungal membrane, further disrupting its structure and function.

-

Increased Membrane Permeability: The altered membrane composition results in increased permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.

This targeted inhibition of a fungal-specific pathway contributes to the selective toxicity of this compound against fungi with minimal effects on host cells.

Signaling Pathway Diagram

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Antifungal Activity

While specific quantitative data for this compound is limited in publicly available literature, extensive in vitro studies have been conducted on its racemic parent compound, sertaconazole. These studies provide strong evidence for the broad-spectrum antifungal activity of the active enantiomer, this compound.

Data Presentation

The following tables summarize the in vitro activity of sertaconazole against a range of pathogenic yeasts and dermatophytes.

Table 1: In Vitro Activity of Sertaconazole Against Pathogenic Yeasts

| Organism | MIC Range (µg/mL) | MFC Range (µg/mL) |

| Candida albicans | 0.35 - 5.04 | 0.5 - 16 |

| Candida tropicalis | 0.35 - 5.04 | 0.5 - 16 |

| Candida pseudotropicalis | 0.35 - 5.04 | 0.5 - 16 |

| Candida krusei | 0.35 - 5.04 | 0.5 - 16 |

| Trichosporon spp. | 0.35 - 5.04 | 0.5 - 16 |

| Cryptococcus spp. | 0.35 - 5.04 | 0.5 - 16 |

| Data sourced from Palacín et al., 1992.[2] |

Table 2: In Vitro Activity of Sertaconazole Against Dermatophytes

| Organism | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Fluconazole-susceptible isolates | N/A | 0.24 - 2 | N/A | N/A |

| Fluconazole-resistant isolates | 0.41 | 0.01 - 2 | 0.5 | 1 |

| Data for fluconazole-susceptible isolates from Palacín et al., 1992.[2] Data for fluconazole-resistant isolates from a study on 114 dermatophyte isolates.[3] |

Table 3: Comparative In Vitro Activity of Sertaconazole and Other Antifungals Against Dermatophytes

| Antifungal Agent | MIC Range (µg/mL) |

| Sertaconazole | 0.125 - 16 |

| Terbinafine | 0.002 - 1 |

| Griseofulvin | 0.5 - 4 |

| Itraconazole | 0.031 - 4 |

| Clotrimazole | 0.016 - 4 |

| Data from a study on 75 clinical dermatophyte isolates.[4] |

Experimental Protocols

The in vitro antifungal activity of sertaconazole has been determined using standardized methodologies, primarily broth microdilution and agar diffusion methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

3.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically corresponding to a specific cell density (e.g., 1-5 x 10^6 CFU/mL). The suspension is further diluted to achieve a final inoculum concentration in the test wells.

-

Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a multi-well microtiter plate using a standardized growth medium such as RPMI-1640.

-

Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a controlled temperature (e.g., 35°C for yeasts, 28-30°C for dermatophytes) for a specified period (e.g., 24-48 hours for yeasts, 5-7 days for dermatophytes).

-

Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth in the drug-free control well.

3.2.2. Minimum Fungicidal Concentration (MFC) Determination

-

Principle: This method determines the lowest concentration of an antifungal agent that kills a specific percentage (usually 99.9%) of the initial fungal inoculum.

-

Procedure: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth and is sub-cultured onto an antifungal-free agar plate.

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.

-

Reading: The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the subculture plates.

Experimental Workflow Diagram

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is not yet widely published, a Phase II clinical trial has provided key insights into its clinical potential. Additionally, preclinical studies on sertaconazole in animal models offer a basis for understanding the likely in vivo activity of this compound.

Clinical Trial Data

A multicenter, dose-ranging Phase II clinical trial evaluated the efficacy and safety of this compound nitrate in 229 female patients with vulvovaginal candidiasis (VVC).[1]

Table 4: Phase II Clinical Trial of this compound in VVC

| Parameter | Details |

| Indication | Vulvovaginal Candidiasis (VVC) |

| Drug Formulation | Vaginal Suppository (Pessary) |

| Doses Tested | 150 mg, 300 mg, 600 mg (single administration) |

| Primary Outcome | Clinical and mycological efficacy |

| Key Findings | - Dose-dependent therapeutic response, with 600 mg being the most efficacious dose.[1]- Superiority to placebo at 8 (± 2) days of treatment.[1]- Prolonged clinical and mycological efficacy up to at least 26 (± 4) days.[1]- Rapid relief from clinical symptoms (e.g., irritation, itching) in less than 2 days compared to placebo.[1]- Activity against Candida spp. described as resistant to fluconazole.[1] |

| Safety | Well-tolerated with a good safety profile and very low systemic exposure.[1] |

Preclinical In Vivo Data (Sertaconazole)

A study in a murine model of vaginal candidiasis demonstrated the in vivo efficacy of a 2% sertaconazole cream.

Table 5: In Vivo Efficacy of Sertaconazole in a Murine Model of Vaginal Candidiasis

| Treatment Regimen | Reduction in Yeast Cells (%) |

| Single Dose | 97.9 |

| Three-Dose Regimen | 93.6 |

| Data from Palacín et al., 1990.[5] |

Experimental Protocols

4.3.1. Murine Model of Vulvovaginal Candidiasis

-

Animal Model: Female mice (e.g., BALB/c or CD-1) are commonly used.

-

Hormonal Treatment: To induce a state of pseudoestrus and increase susceptibility to vaginal infection, mice are treated with estradiol valerate subcutaneously prior to and during the infection.

-

Infection: A suspension of Candida albicans is inoculated intravaginally.

-

Treatment: The test compound (e.g., this compound formulated as a cream or suppository) is administered intravaginally at various doses and time points. A vehicle control and a positive control (e.g., another azole antifungal) are included.

-

Efficacy Assessment: Efficacy is typically assessed by determining the fungal burden in the vaginal lumen at different time points post-infection. This is done by vaginal lavage and plating of serial dilutions on appropriate growth media to enumerate colony-forming units (CFUs).

4.3.2. Murine Model of Dermatophytosis

-

Animal Model: Guinea pigs or mice are commonly used. The skin on the back of the animal is typically shaved and may be slightly abraded to facilitate infection.

-

Infection: A suspension of a dermatophyte species (e.g., Trichophyton rubrum or Trichophyton mentagrophytes) is applied to the prepared skin area.

-

Treatment: The test compound, formulated as a topical cream or ointment, is applied to the infected area daily for a specified duration.

-

Efficacy Assessment: Efficacy is evaluated by clinical scoring of the skin lesions (e.g., erythema, scaling, inflammation) and by mycological examination of skin scrapings to determine the presence or absence of fungal elements.

Experimental Workflow Diagram

Caption: Workflow for in vivo antifungal efficacy testing.

Conclusion

This compound holds significant promise as a broad-spectrum topical antifungal agent. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway in fungi, provides a sound basis for its antifungal activity. While much of the publicly available in vitro and in vivo data is for the racemic mixture, sertaconazole, the results of a Phase II clinical trial of this compound in VVC provide strong evidence of its clinical efficacy and safety. The demonstrated activity against fluconazole-resistant Candida species is particularly noteworthy. Further publication of detailed quantitative data from preclinical and clinical studies will be crucial in fully elucidating the therapeutic potential of this compound and its positioning within the armamentarium of antifungal agents.

References

- 1. Ferrer Submits IND for this compound Nitrate, a Safe, Fast-Acting Topical Antifungal in Development for Vulvovaginal Candidiasis - BioSpace [biospace.com]

- 2. In vitro activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of sertaconazole against dermatophyte isolates with reduced fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low in vitro activity of sertaconazole against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo activity of sertaconazole in experimental candidiasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Arasertaconazole In Vitro Antifungal Susceptibility Testing: Application Notes and Protocols

Disclaimer: As of November 2025, publicly available data specifically detailing in vitro antifungal susceptibility testing protocols and corresponding quantitative data for Arasertaconazole is limited. The following application notes and protocols are based on established methodologies for similar antifungal agents, primarily leveraging guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols serve as a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate in vitro testing for this compound. The provided quantitative data is illustrative, based on the related compound sertaconazole, and should be replaced with compound-specific data as it becomes available.

Introduction

This compound is an emerging antifungal agent belonging to the imidazole class, demonstrating a broad spectrum of activity. Accurate and reproducible in vitro susceptibility testing is paramount for its preclinical and clinical development. This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound against pathogenic yeasts, filamentous fungi (molds), and dermatophytes. The methodologies are adapted from internationally recognized standards to ensure data reliability and comparability across different laboratories.

Data Presentation: Illustrative Antifungal Activity

The following tables summarize the kind of quantitative data that should be generated for this compound. The data presented here is for the related compound, sertaconazole, and serves as an example of how to structure and present in vitro susceptibility results.

Table 1: Illustrative In Vitro Activity of an Imidazole Antifungal (Sertaconazole) Against Candida Species

| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 215 | 0.1 - 16 | - | - |

| Candida spp. | - | 0.35 - 5.04 | - | - |

| Various Candida spp. | - | < 0.1 - 4 | - | 4 |

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively. Data is illustrative and based on studies of sertaconazole.[1][2][3]

Table 2: Illustrative In Vitro Activity of an Imidazole Antifungal (Sertaconazole) Against Dermatophytes

| Fungal Species | N | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | 150 | - | 0.19 | - | - |

| Trichophyton mentagrophytes | 150 | - | 0.73 | - | - |

| Epidermophyton floccosum | 150 | - | 0.12 | - | - |

| All Dermatophytes | 75 | 0.125 - 16 | 3.39 | - | - |

| Dermatophytes (fluconazole-reduced susceptibility) | 114 | 0.01 - 2 | 0.41 | 0.5 | 1 |

Data is illustrative and based on studies of sertaconazole.[2][4][5]

Experimental Protocols

The following are detailed protocols for antifungal susceptibility testing that can be adapted for this compound.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is suitable for determining the MIC of this compound against Candida species and other yeasts.

3.1.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or nephelometer

-

Incubator (35°C)

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

3.1.2. Protocol

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve a concentration twice the highest final concentration to be tested.

-

Drug Dilution: Perform serial twofold dilutions of this compound in the 96-well plates using RPMI 1640 medium.

-

Inoculum Preparation:

-

Culture the yeast isolates on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or nephelometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control. This can be determined visually or spectrophotometrically.

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is designed for testing this compound against molds such as Aspergillus species.

3.2.1. Materials

-

Same as for yeasts, with the addition of sterile distilled water containing 0.05% Tween 80.

3.2.2. Protocol

-

Drug Preparation and Dilution: Follow the same procedure as for yeasts.

-

Inoculum Preparation:

-

Grow the fungal isolate on Potato Dextrose Agar until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

-

-

Inoculation, Incubation, and Endpoint Determination: Follow the same procedure as for yeasts, with an incubation period of 48-72 hours at 35°C. The MIC is defined as the lowest concentration showing 100% inhibition of growth (complete absence of visible growth).

Broth Microdilution Method for Dermatophytes (Adapted from CLSI M38-A2)

This protocol is specifically for testing this compound against dermatophytes like Trichophyton, Microsporum, and Epidermophyton species.[4]

3.3.1. Materials

-

Same as for filamentous fungi.

3.3.2. Protocol

-

Drug Preparation and Dilution: Follow the same procedure as for yeasts.

-

Inoculum Preparation:

-

Culture the dermatophyte on Potato Dextrose Agar at 28-30°C for 7-14 days.

-

Prepare the conidial suspension as described for filamentous fungi.

-

-

Inoculation and Incubation: Follow the same procedure as for filamentous fungi. Incubate the plates at 28-30°C for 4-7 days.

-

Endpoint Determination: The MIC is the lowest concentration that produces a prominent decrease in turbidity (≥80% inhibition) compared to the growth control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the antifungal susceptibility testing protocols described above.

Caption: Broth Microdilution Experimental Workflow.

Caption: Fungal Inoculum Preparation Workflow.

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC ranges in each experiment. Recommended QC strains include C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for yeasts, and Aspergillus flavus ATCC 204304 or Aspergillus fumigatus ATCC 204305 for filamentous fungi. The obtained MIC values for these QC strains should fall within the established acceptable ranges.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro antifungal susceptibility testing of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is crucial for the continued development and future clinical application of this novel antifungal agent. It is imperative that these general protocols are validated specifically for this compound as more information about its properties becomes available.

References

- 1. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sertaconazole Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal activity of sertaconazole in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low in vitro activity of sertaconazole against clinical isolates of dermatophyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of sertaconazole against dermatophyte isolates with reduced fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]